

The Natural Occurrence of Cupric Chloride as Eriochalcite: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cupric chloride hydrate*

Cat. No.: *B088998*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriochalcite, the naturally occurring mineral form of cupric chloride dihydrate ($\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$), is a secondary mineral found in specific and often extreme geological environments. This technical guide provides a comprehensive overview of its natural occurrence, geological formation, and physicochemical properties. Detailed summaries of its crystallographic, physical, and optical data are presented in tabular format for clarity. Furthermore, this guide outlines the experimental methodologies employed in the characterization of eriochalcite and illustrates its crystal structure and formation pathways through detailed diagrams.

Introduction

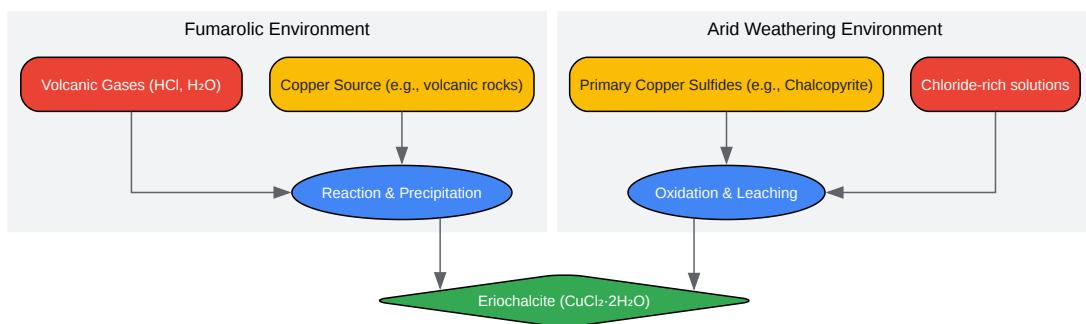
Eriochalcite is a water-soluble mineral that typically forms as a product of fumarolic activity or the weathering of copper sulfide deposits in arid regions.^{[1][2]} Its name is derived from the Greek words "erion" for wool and "chalkos" for copper, alluding to the wool-like aggregates observed at its type locality, Mount Vesuvius in Italy.^[3] While not a common rock-forming mineral, the study of eriochalcite provides valuable insights into geothermal processes, the geochemistry of copper in hydrothermal systems, and the corrosion processes of copper-bearing materials.

Geological Occurrence and Formation

Eriochalcite is found in two primary geological settings:

- Volcanic Fumaroles: As an encrustation around volcanic vents, eriochalcite precipitates directly from hot, chlorine-rich gases reacting with copper-bearing rocks or other volcanic sublimates.[\[1\]](#)[\[2\]](#)[\[4\]](#) This mode of formation is characteristic of its occurrence at Mount Vesuvius, Italy, and the Tolbachik volcano in Kamchatka, Russia.[\[1\]](#)[\[2\]](#)
- Weathering of Copper Deposits: In arid climates, the weathering and oxidation of primary copper sulfide minerals can lead to the formation of a variety of secondary copper minerals, including eriochalcite.[\[1\]](#)[\[2\]](#) An example of this type of occurrence is in Quetena, Chile.[\[1\]](#)[\[2\]](#)

Associated Minerals:


Eriochalcite is often found in association with other fumarolic minerals and secondary copper minerals. The specific mineral assemblage can vary depending on the geological setting.

- Vesuvius, Italy: Melanothallite, euchlorine, chalcocyanite, dolerophanite.[\[1\]](#)[\[2\]](#)
- Quetena, Chile: Atacamite, bandylite.[\[1\]](#)[\[2\]](#)
- Tolbachik Volcano, Russia: Euchlorine, chalcocyanite, dolerophanite, melanothallite, tenorite, tolbachite.[\[1\]](#)[\[2\]](#)

Formation Pathway

The formation of eriochalcite can be described by two main logical pathways, as illustrated in the diagram below.

Fig. 1: Geological Formation Pathways of Eriochalcite

[Click to download full resolution via product page](#)

Caption: Geological Formation Pathways of Eriochalcite.

Physicochemical Properties

Eriochalcite exhibits distinct physical and chemical properties that are summarized in the tables below.

Physical and Optical Properties

Property	Value
Color	Bluish green to greenish blue, sometimes with a yellowish tint.[1][5][6]
Luster	Vitreous.[1][5][6]
Transparency	Transparent.[1][5]
Crystal System	Orthorhombic.[1][5][6]
Cleavage	Perfect on {110}, good on {001}.[1][6]
Fracture	Conchoidal.[1][5]
Hardness (Mohs)	2.5.[1][5][6]
Measured Density	2.4 - 2.47 g/cm ³ .[1][6]
Calculated Density	2.516 - 2.55 g/cm ³ .[1][5][6]
Optical Class	Biaxial (+).[1]
Refractive Indices	$\alpha = 1.646$, $\beta = 1.685$, $\gamma = 1.745$.[1]

Chemical Composition

Element	Weight %
Copper	37.27%
Chlorine	41.59%
Hydrogen	2.36%
Oxygen	18.77%

Data based on the ideal formula CuCl₂·2H₂O.

Crystallography

Eriochalcite crystallizes in the orthorhombic system, belonging to the space group Pbmn. The crystal structure consists of distorted octahedral [CuCl₂(H₂O)₂] units.

Crystallographic Data

Parameter	Value
Crystal System	Orthorhombic.[1][5][6]
Space Group	Pbm _n (or Pm _n a depending on setting).[1][5][7]
a (Å)	7.38 - 7.4141.[1][5]
b (Å)	8.04 - 8.0886.[1][5]
c (Å)	3.72 - 3.7458.[1][5]
Z (formula units per unit cell)	2.[1][6]

Crystal Structure Diagram

The following diagram illustrates the coordination environment of the copper atom in the eriochalcite crystal structure.

Caption: Crystal Structure of Eriochalcite ($\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$).

Experimental Methodologies

The characterization of eriochalcite and its synthetic analogue, cupric chloride dihydrate, relies on several analytical techniques. While detailed, step-by-step protocols for mineralogical samples are often specific to the instrumentation and the nature of the specimen, the general methodologies are outlined below.

X-ray Diffraction (XRD)

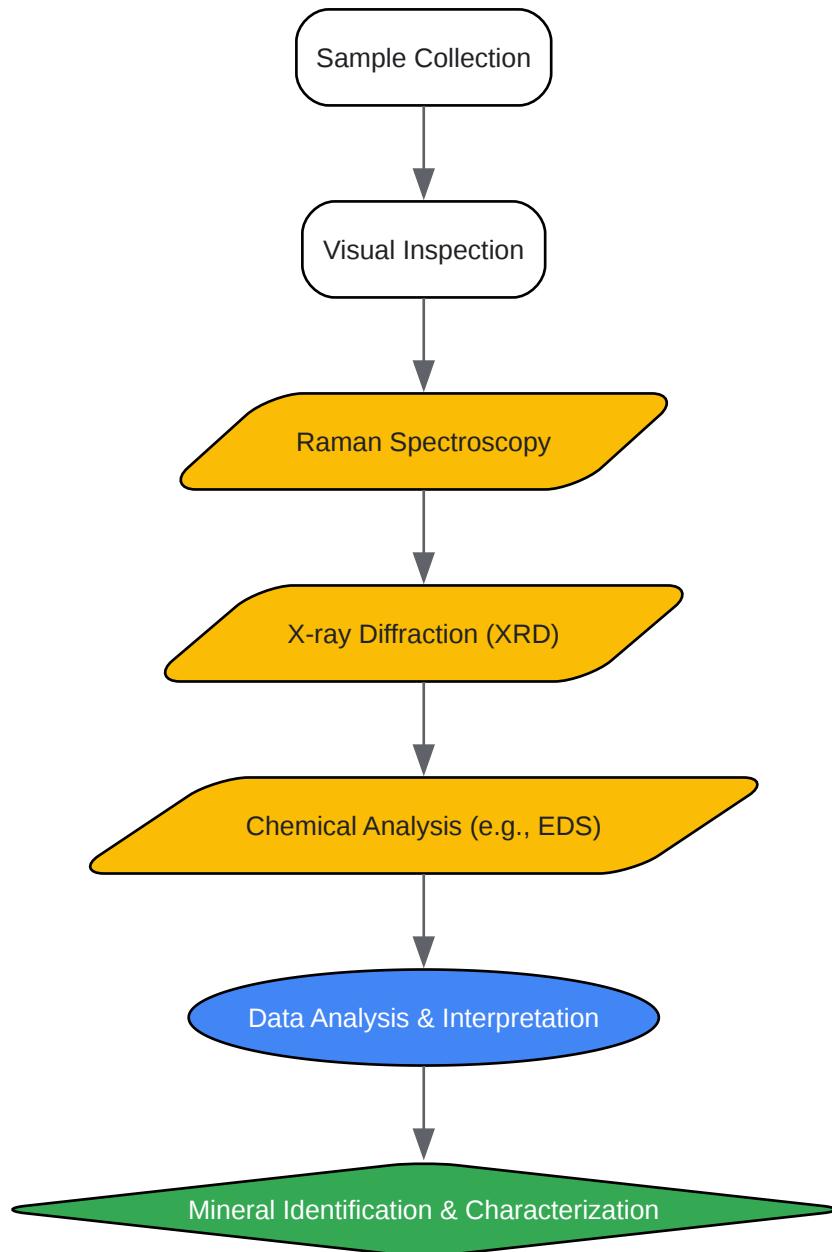
X-ray diffraction is the primary technique for determining the crystal structure and identifying eriochalcite.

- Principle: XRD analysis involves directing X-rays onto a crystalline sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to the crystal structure of the mineral.
- Methodology:

- Sample Preparation: A small amount of the mineral is typically ground into a fine powder to ensure random orientation of the crystallites. The powder is then mounted on a sample holder. For single-crystal studies, a small, well-formed crystal is isolated and mounted on a goniometer head.
- Data Collection: The mounted sample is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the detector records the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).
- Data Analysis: The resulting diffraction pattern is compared to a database of known mineral patterns, such as the Powder Diffraction File (PDF), for identification. For structural refinement, the positions and intensities of the diffraction peaks are used to determine the unit cell parameters and the arrangement of atoms within the crystal lattice. [\[8\]](#)[\[9\]](#)

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique used to identify eriochalcite and other copper minerals, often *in situ*.[\[5\]](#)[\[7\]](#)


- Principle: This technique involves illuminating a sample with a monochromatic laser beam and analyzing the inelastically scattered light. The frequency shifts in the scattered light correspond to the vibrational modes of the molecules and crystal lattice, providing a characteristic spectral fingerprint.
- Methodology:
 - Instrumentation: A Raman spectrometer equipped with a microscope is typically used for mineralogical analysis. This allows for the analysis of very small sample areas.
 - Data Acquisition: The laser is focused onto the surface of the eriochalcite sample. The scattered light is collected and passed through a spectrometer, which separates the light by wavelength and directs it to a detector.
 - Spectral Interpretation: The resulting Raman spectrum of eriochalcite shows characteristic bands corresponding to Cu-Cl stretching and bending modes, as well as water librational

and stretching modes.^[6] These spectral features allow for its unambiguous identification.
^[5]^[7]

Experimental Workflow

The general workflow for the identification and characterization of a potential eriochalcite sample is depicted below.

Fig. 3: Experimental Workflow for Eriochalcite Characterization

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Eriochalcite Characterization.

Conclusion

Eriochalcite, while not a widespread mineral, offers a valuable window into the geochemical processes occurring in volcanic and arid environments. Its formation is intrinsically linked to the presence of highly saline, acidic fluids and a source of copper. The analytical techniques of X-ray diffraction and Raman spectroscopy are essential tools for its identification and detailed characterization. The data and methodologies presented in this guide provide a foundational resource for researchers and scientists in the fields of mineralogy, geochemistry, and materials science. The relevance to drug development is indirect and would primarily relate to the broader understanding of copper coordination chemistry and the interaction of copper salts with various ligands, which is a fundamental aspect of metallodrug research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Raman spectroscopy of selected copper minerals of significance in corrosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. handbookofmineralogy.org [handbookofmineralogy.org]
- 3. researchgate.net [researchgate.net]
- 4. Fumarole mineral - Wikipedia [en.wikipedia.org]
- 5. Raman spectroscopy of the copper chloride minerals nantokite, eriochalcite and claringbullite - implications for copper corrosion - Neues Jahrbuch für Mineralogie - Monatshefte Jg. 2003 Heft 10 — Schweizerbart science publishers [schweizerbart.de]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Natural Occurrence of Cupric Chloride as Eriochalcite: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b088998#natural-occurrence-of-cupric-chloride-as-the-mineral-eriochalcite>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com